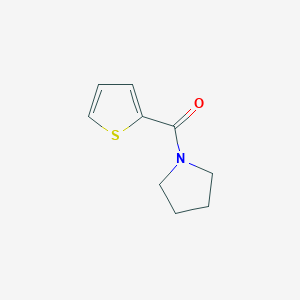

1-(Thiophene-2-carbonyl)pyrrolidine

Vue d'ensemble

Description

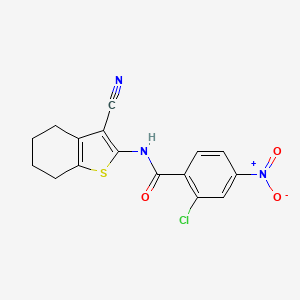

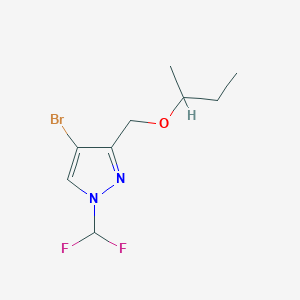

1-(Thiophene-2-carbonyl)pyrrolidine, also known as 1-TPCP, is an organic compound with a unique molecular structure. It has been widely studied for its potential applications in various scientific and medical fields. 1-TPCP is a cyclic compound composed of a thiophene ring and a pyrrolidine ring. It is a colorless, crystalline solid with a melting point of 85-87 °C and a boiling point of 154-156 °C.

Applications De Recherche Scientifique

Chemical Structure and Properties

- In a study of related compounds, the pyrrolidine ring of a molecule similar to 1-(Thiophene-2-carbonyl)pyrrolidine was found to adopt an envelope conformation, with the thiophene rings being planar. The molecular structure was stabilized by weak C—H⋯O hydrogen bonds and van der Waals interactions (Ray et al., 1998).

Synthetic Utility in Organic Chemistry

- The utility of thiophene-based compounds in organic synthesis has been highlighted, particularly in reacting with carbonyl-related compounds to yield functionality-rich aldol-type constructs (Rassu et al., 2000).

- A novel protocol for the synthesis of substituted pyrrolidines, involving thiophene as a key component, was developed. This process is significant for its regioselective synthesis capabilities (Karthikeyan et al., 2007).

Electrochemical and Photophysical Properties

- The electrochromic properties of a copolymer derived from a thiophene-based compound similar to 1-(Thiophene-2-carbonyl)pyrrolidine were investigated, highlighting its potential in electrochromic devices (Tarkuç et al., 2008).

- Another study explored the photophysical and electrochemical properties of thiophene-based 2-arylpyridines, demonstrating their potential in optoelectronic applications like dye-sensitized solar cells (Coluccini et al., 2011).

- The enhancement of electrochromic properties of conducting polymers via copolymerization with thiophene-based compounds was also investigated, underscoring the material's versatility in color switching and transparency (Türkarslan et al., 2007).

Nanomaterials and Electronic Properties

- A first-principles study showed that carbon nanothreads derived from thiophene, among other heterocyclic rings, have promising electronic and mechanical properties for applications in nanomaterials (Demingos et al., 2021).

Propriétés

IUPAC Name |

pyrrolidin-1-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c11-9(8-4-3-7-12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGKFZHNWGCUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophene-2-carbonyl)pyrrolidine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenylindole](/img/structure/B2773329.png)

![Benzo[d]thiazol-2-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2773331.png)

![N-(2-{[3-(4-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]amino}ethyl)acetamide](/img/structure/B2773334.png)

![tert-butyl (7R)-7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2773339.png)

![Imidazo[1,2-a]pyridin-7-amine hydrobromide](/img/structure/B2773341.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2-phenylethanesulfonamide](/img/structure/B2773343.png)

![1-[2-(2,2,2-Trifluoroethyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2773344.png)

![(NE)-N-[(2,5-dimethylpyrazol-3-yl)methylidene]hydroxylamine](/img/structure/B2773346.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(4-pentylcyclohexyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2773350.png)